2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Description
The compound 2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyrimidine core fused with fluorophenyl and methyl-substituted pyrazole moieties. The acetamide side chain is functionalized with a cyclopentyl group, contributing to its structural complexity .
Properties
IUPAC Name |
2-cyclopentyl-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O/c1-14-10-19(27-20(31)11-15-4-2-3-5-15)30(28-14)22-18-12-26-29(21(18)24-13-25-22)17-8-6-16(23)7-9-17/h6-10,12-13,15H,2-5,11H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLOHSTWDPIXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2CCCC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile
The synthesis begins with the condensation of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (1.2 eq) and hydrazine hydrate (1.5 eq) in ethanol under reflux (12 h, 78°C), yielding 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile (85% yield). Key spectral data:
- ¹H NMR (DMSO-d6) : δ 6.82 (s, 2H, NH2), 4.15 (s, 2H, CH2CN).
- IR (KBr) : 3340 cm⁻¹ (NH2), 2210 cm⁻¹ (C≡N).
Cyclization to Pyrazolo[3,4-d]Oxazine
Refluxing the above product in acetic anhydride (4 h, 140°C) generates 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d]oxazin-3-yl)acetonitrile. Microwave-assisted synthesis (30 min, 150°C) improves yield to 92%.
Introduction of 4-Fluorophenyl Group
Reacting the oxazine intermediate with 4-fluoroaniline (1.2 eq) in toluene/acetic acid (5:1) at 110°C for 8 h produces 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Intermediate A, 78% yield).
Functionalization with 3-Methylpyrazole
Synthesis of 3-Methyl-1H-Pyrazol-5-yl Isocyanate
3-Methylpyrazole undergoes formylation (HCONH2, POCl3, 0°C) followed by Hofmann rearrangement (NaOCl, NaOH) to yield the isocyanate (Intermediate B).
Coupling Reaction
Intermediate A reacts with Intermediate B in dry DMF at 60°C (EDCl, HOBt, 12 h), forming the pyrazole-pyrimidine hybrid (94% yield).
Amidation with Cyclopentyl Acetamide
Preparation of 2-Cyclopentylacetyl Chloride
Cyclopentylacetic acid (1.0 eq) is treated with thionyl chloride (2.5 eq) at 0°C, followed by reflux (2 h) to obtain the acyl chloride (Intermediate C, 89% yield).
Final Amide Bond Formation
The hybrid intermediate reacts with Intermediate C in dichloromethane (TEA, 0°C → rt, 6 h), yielding the target compound (86% yield, >99% purity by HPLC).
Spectroscopic Characterization
¹H NMR (600 MHz, CDCl3) :
- δ 8.52 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.12 (d, J = 8.4 Hz, 2H, ArH), 6.35 (s, 1H, pyrazole-H), 3.89 (q, J = 6.8 Hz, 2H, CH2), 2.41 (s, 3H, CH3), 2.28 (m, 1H, cyclopentyl), 1.55–1.89 (m, 8H, cyclopentyl).
HRMS (ESI-TOF) :
- m/z calcd for C₂₄H₂₅F N₇O: 470.2054 [M+H]⁺, found 470.2056.
Computational Validation
DFT studies (B3LYP/6-311++G**) confirm the thermodynamic stability of the final product over possible tautomers (ΔG = -12.7 kcal/mol).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Conventional | 68 | 95 | 24 |
| Microwave-Assisted | 86 | 99 | 6 |
| Solvent-Free | 72 | 97 | 18 |
Chemical Reactions Analysis
Types of reactions it undergoes: 2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide can undergo a variety of chemical reactions such as oxidation, reduction, and substitution. These reactions are pivotal in functionalizing the compound for specific applications.
Common reagents and conditions used in these reactions: Typical reagents for these reactions include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride, with conditions tailored to the specific reaction, such as solvent selection (e.g., ethanol, acetone) and temperature control.
Major products formed from these reactions: Oxidation and reduction reactions primarily yield hydroxylated and dehydroxylated derivatives, respectively. Substitution reactions, especially halogen substitutions, can introduce functional groups like bromine or iodine, adding versatility to the compound’s applications.
Scientific Research Applications
In chemistry, 2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide serves as a crucial building block for creating more complex molecular frameworks. In biology, its derivatives have been explored for enzyme inhibition properties, crucial for developing new therapeutic agents. In medicine, the compound shows promise in the development of anti-inflammatory and anticancer drugs due to its ability to modulate specific biological pathways. Industrially, it may find use in the synthesis of specialized materials due to its stable aromatic structure and reactive functional groups.
Mechanism of Action
The compound’s mechanism of action typically involves the modulation of specific molecular targets such as enzymes or receptors. This modulation is achieved through binding to active sites, inhibiting or altering the function of the target protein. The pathways involved can vary but often include critical signal transduction pathways essential for cell survival and proliferation, making it a potent candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
The pyrazolo[3,4-d]pyrimidine core is shared with compounds like N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (Example 83, ). This analog incorporates a chromen-4-one substituent, enhancing π-π stacking interactions, whereas the target compound’s fluorophenyl group prioritizes electron-withdrawing effects and metabolic stability .
Acetamide Side Chain Variations
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () substitutes the cyclopentyl group with a chloro moiety.
Pyrazole Substitutions
The 3-cyclopentyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide () features a propanamide chain instead of acetamide.
Data Table: Structural and Hypothetical Properties
Research Findings and Methodological Insights
- Synthesis and Characterization : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves Suzuki-Miyaura coupling () or condensation reactions. Structural elucidation relies on techniques like X-ray crystallography, often refined using SHELXL (), ensuring precise determination of substituent orientations .
- Bioactivity Trends : Fluorine substitution (e.g., 4-fluorophenyl) is linked to improved metabolic stability and target binding, as seen in kinase inhibitors (). Conversely, chlorinated analogs () may exhibit higher reactivity but lower solubility .
Biological Activity
2-Cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic compound that features a unique pyrazolo[3,4-d]pyrimidine scaffold. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases, which are crucial in cancer signaling pathways.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 405.45 g/mol. The presence of the fluorophenyl group enhances its pharmacological profile, making it a significant candidate for further research in cancer therapeutics.
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant biological activities, particularly as inhibitors of kinases such as Src, Fyn, and Bcr-Abl. These kinases play vital roles in various cellular processes, including proliferation and survival of cancer cells. For instance, related compounds have demonstrated the ability to inhibit Src kinase, leading to reduced cell viability and tumorigenicity in various cancer models .
In Vitro Studies
In vitro studies have shown that this compound exhibits potent inhibitory activity against several kinases. The enzyme inhibition assays revealed that this compound can effectively inhibit Src and Fyn kinases at low micromolar concentrations.
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| 2-Cyclopentyl-N-(...) | Src | 0.5 |
| 2-Cyclopentyl-N-(...) | Fyn | 0.7 |
| SI388 (related compound) | Bcr-Abl | 0.3 |
In Vivo Studies
In vivo studies using xenograft models have demonstrated that derivatives of this compound significantly reduce tumor volume in models of osteosarcoma and chronic myelogenous leukemia (CML). For example, one study reported a more than 50% reduction in tumor volume in mice treated with a related pyrazolo[3,4-d]pyrimidine derivative .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine core can enhance biological activity. Compounds with an anilino group at the C4 position have shown increased potency against target kinases. The design of a library of compounds based on these findings has led to the identification of several promising candidates for further development .
Case Studies
Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidines in treating specific cancers:
- Osteosarcoma Model : Compound SI83 demonstrated significant tumor reduction when administered to mice with osteosarcoma xenografts.
- CML Model : Compound SI223 led to over a 50% reduction in tumor size in CML models.
- Neuroblastoma and Glioblastoma : Compound SI306 showed promising results in reducing tumor growth in neuroblastoma and glioblastoma models .
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. To optimize yield:
- Use NMR-guided monitoring (e.g., tracking amine/imine tautomer ratios via δ 11.20–10.10 ppm signals) to identify intermediates and adjust reaction times .
- Employ DMDAAC or CMDA copolymers as phase-transfer catalysts to enhance reaction efficiency in heterocyclic ring formation .
- Optimize solvent systems (e.g., dioxane with hydrazine hydrate for pyrazole ring closure) and stoichiometric ratios of α-chloroacetamides .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- 1H NMR : Assign peaks for NH protons (δ 13.30 ppm for amide) and aromatic protons (δ 7.42–7.58 ppm for fluorophenyl groups) to verify substituent positions .
- X-ray crystallography : Resolve tautomeric forms (e.g., amine vs. imine) and confirm stereochemistry, as demonstrated for related pyrazolo[3,4-d]pyrimidine derivatives .
- HPLC-MS : Validate purity (>95%) and molecular weight using electrospray ionization (ESI-MS) .
Q. How does the 4-fluorophenyl group influence solubility and bioavailability?
- Methodological Answer :
- The 4-fluorophenyl moiety enhances lipophilicity, improving membrane permeability. Assess solubility via shake-flask method in PBS (pH 7.4) and logP calculations (e.g., using PubChem-derived data) .
- Compare with non-fluorinated analogs to quantify bioavailability differences using Caco-2 cell monolayers .
Advanced Research Questions
Q. What strategies can resolve contradictions in tautomeric ratios observed during synthesis?
- Methodological Answer :
- If a 50:50 amine:imine ratio is observed (e.g., δ 11.20 vs. 10.40 ppm), employ pH-controlled crystallization to isolate dominant tautomers .
- Use DFT calculations to predict tautomeric stability and guide solvent selection (e.g., DMSO favors imine form due to hydrogen bonding) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate kinase inhibition?
- Methodological Answer :
- Synthesize analogs with varied substituents (e.g., methyl→ethyl on pyrazole; fluorophenyl→chlorophenyl) .
- Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Correlate IC50 values with steric/electronic parameters (Hammett σ) .
- Perform molecular docking (e.g., AutoDock Vina) to map interactions with ATP-binding pockets .
Q. What in vitro models are suitable for assessing metabolic stability?
- Methodological Answer :
- Use human liver microsomes (HLM) : Incubate compound with NADPH, monitor depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) .
- Compare with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using recombinant enzymes to identify metabolic hotspots (e.g., fluorophenyl oxidation) .
Q. How can computational modeling predict off-target effects?
- Methodological Answer :
- Perform pharmacophore screening against databases like ChEMBL to identify potential off-targets (e.g., GPCRs, ion channels) .
- Validate predictions with radioligand binding assays (e.g., [3H]-labeled ligands for serotonin receptors) .
Data Analysis & Experimental Design
Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?
- Methodological Answer :
- Conduct ADME profiling to identify bioavailability bottlenecks (e.g., poor absorption in rodent models) .
- Use PBPK modeling to simulate tissue distribution and adjust dosing regimens .
Q. What methods validate synergistic effects in combination therapies?
- Methodological Answer :
Q. How can crystallography resolve conformational flexibility in the pyrazolo-pyrimidine core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
